2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride
Description
Properties
IUPAC Name |
2-(3-amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c8-7(4-6(9)10)2-1-3-13(11,12)5-7;/h1-5,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHXIJWHSVSSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride typically involves the reaction of thian derivatives with amino acids under controlled conditions. One common method includes the use of thian-3-yl acetic acid, which is reacted with an amino group donor in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentration, leading to higher yields and purity of the final product. The hydrochloride salt form is obtained by treating the free acid with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxo functionality to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thian derivatives.
Scientific Research Applications
2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The dioxo functionality can participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Varied Ring Sizes
2-(3-Amino-1,1-dioxo-thiolan-3-yl)acetic acid; hydrochloride
- CAS : 1803582-09-3
- Molecular Formula: C₆H₁₀ClNO₄S
- Molecular Weight: Not explicitly stated (estimated ~229–235 g/mol)
- Key Differences: Features a four-membered thiolan (tetrahydrothiophene) ring. Purity is ≥97%, and it is available from suppliers like 001CHEMICAL .
2-(3-Amino-1,1-dioxo-thietan-3-yl)acetic acid hydrochloride
- Molecular Formula: C₅H₈ClNO₄S (estimated)
- Key Differences: Contains a three-membered thietan ring. Extreme ring strain likely makes this compound more reactive but less stable. A methyl ester derivative (CAS: 2490412-86-5) with molecular formula C₆H₁₂ClNO₄S is commercially available .
2-(3-Amino-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid
Oxygen vs. Sulfur Heterocycles
2-Amino-2-(oxan-3-yl)acetic acid hydrochloride
- CAS : 1909305-59-4
- Molecular Formula: C₇H₁₄ClNO₃
- Molecular Weight : 195.64 g/mol
- Key Differences : Replaces sulfur with oxygen in the oxane (tetrahydropyran) ring. This substitution eliminates the sulfone group, reducing electron-withdrawing effects and altering hydrogen-bonding capacity. Applications span agrochemicals and material science .
Data Table: Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Key Functional Groups | Purity |
|---|---|---|---|---|---|---|
| 2-(3-Amino-1,1-dioxothian-3-yl)acetic acid; hydrochloride | 2503202-19-3 | C₇H₁₂ClNO₄S | 243.7 | 6-membered | Sulfone, hydrochloride | ≥95% |
| 2-(3-Amino-1,1-dioxo-thiolan-3-yl)acetic acid; hydrochloride | 1803582-09-3 | C₆H₁₀ClNO₄S | ~229–235 | 4-membered | Sulfone, hydrochloride | ≥97% |
| Methyl 2-(3-amino-1,1-dioxo-thietan-3-yl)acetate hydrochloride | 2490412-86-5 | C₆H₁₂ClNO₄S | 229.68 | 3-membered | Sulfone, ester, hydrochloride | N/A |
| 2-Amino-2-(oxan-3-yl)acetic acid hydrochloride | 1909305-59-4 | C₇H₁₄ClNO₃ | 195.64 | 6-membered | Oxane, hydrochloride | ≥95% |
Biological Activity
2-(3-Amino-1,1-dioxothian-3-yl)acetic acid; hydrochloride is a compound characterized by its unique thian ring structure and functional groups, which confer significant biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C7H13NO4S·HCl
- Molecular Weight: 215.70 g/mol
- IUPAC Name: 2-(3-amino-1,1-dioxothian-3-yl)acetic acid; hydrochloride
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.
- Redox Reactions: The dioxo functionality may participate in redox reactions, influencing cellular pathways and processes.
Enzyme Inhibition and Protein Interactions
Research indicates that 2-(3-Amino-1,1-dioxothian-3-yl)acetic acid; hydrochloride is used in studies related to enzyme inhibition. The compound's structural features allow it to modulate enzyme functions, making it a valuable tool in biochemical research.
Antimicrobial Activity
The compound has shown potential antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, its derivatives have been tested for inhibition zones using the disc diffusion method, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli.
Study on Biological Activity
A recent study reported the isolation of bioactive compounds from Colocasia species that included derivatives of 2-(3-Amino-1,1-dioxothian-3-yl)acetic acid. The study evaluated the analgesic and anti-inflammatory properties through various assays:
| Test | Compound | Effect (%) | Comparison |
|---|---|---|---|
| Analgesic (Acetic Acid Test) | C1/C4 | 56.52 | Diclofenac sodium: 76.09% |
| Anti-inflammatory (Formalin) | C2 | 68.15 | Ibuprofen: 73.54% |
These results highlight the compound's potential as an analgesic agent and its effectiveness in reducing inflammation.
Mechanistic Studies
Further studies have explored the binding affinity of the compound to various receptors. For example, binding studies indicated a strong affinity for dihydrofolate reductase (DHFR), suggesting potential applications in antimicrobial therapies.
Comparison with Similar Compounds
| Compound | Unique Features |
|---|---|
| 2-(3-Amino-1,1-dioxothian-3-yl)propanoic acid | Similar structure but different side chain |
| 2-(3-Amino-1,1-dioxothian-3-yl)butanoic acid | Variation in carbon chain length affecting activity |
The unique thian ring system and the presence of both amino and dioxo functionalities in 2-(3-Amino-1,1-dioxothian-3-yl)acetic acid; hydrochloride enhance its reactivity and biological profile compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
